2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide
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Overview
Description
2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring structure, and they are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic conditions. Subsequent chlorination and sulfonation reactions introduce the chloro and sulfonamide groups, respectively. The hydroxyethyl cyclohexyl methyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. Continuous flow chemistry might be employed to improve efficiency and safety. Purification steps, such as recrystallization or chromatography, would be optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloroquinone derivative.
Reduction: : The quinoxaline core can be reduced to form a quinoxaline derivative with different functional groups.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of chloroquinone derivatives.
Reduction: : Formation of reduced quinoxaline derivatives.
Substitution: : Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, quinoxaline derivatives have been studied for their antimicrobial properties. This compound, in particular, may be investigated for its potential use as an antimicrobial agent against various pathogens.
Medicine
The compound's sulfonamide group suggests potential applications in medicinal chemistry. It could be explored for its pharmacological properties, such as antibacterial or antifungal activity.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide is not well-documented. similar quinoxaline derivatives are known to interact with microbial enzymes, inhibiting their function and leading to the death of the microorganism. The molecular targets and pathways involved would likely be similar to those of other quinoxaline-based antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
Quinomycin: : A quinoxaline derivative used as an antibiotic.
Echinomycin: : Another quinoxaline-based antibiotic.
Levomycin: : A quinoxaline derivative with antibacterial properties.
Quinacillin: : A quinoxaline derivative used in veterinary medicine.
Uniqueness
2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
IUPAC Name |
2-chloro-N-[[1-(2-hydroxyethyl)cyclohexyl]methyl]quinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3S/c18-16-11-19-15-10-13(4-5-14(15)21-16)25(23,24)20-12-17(8-9-22)6-2-1-3-7-17/h4-5,10-11,20,22H,1-3,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRDSGLJIZFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)CNS(=O)(=O)C2=CC3=NC=C(N=C3C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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